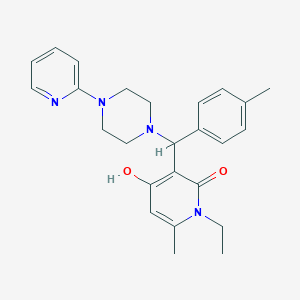

1-ethyl-4-hydroxy-6-methyl-3-((4-(pyridin-2-yl)piperazin-1-yl)(p-tolyl)methyl)pyridin-2(1H)-one

Descripción

Propiedades

IUPAC Name |

1-ethyl-4-hydroxy-6-methyl-3-[(4-methylphenyl)-(4-pyridin-2-ylpiperazin-1-yl)methyl]pyridin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H30N4O2/c1-4-29-19(3)17-21(30)23(25(29)31)24(20-10-8-18(2)9-11-20)28-15-13-27(14-16-28)22-7-5-6-12-26-22/h5-12,17,24,30H,4,13-16H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OPYHHWCOGQWUAV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=CC(=C(C1=O)C(C2=CC=C(C=C2)C)N3CCN(CC3)C4=CC=CC=N4)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H30N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

418.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Actividad Biológica

The compound 1-ethyl-4-hydroxy-6-methyl-3-((4-(pyridin-2-yl)piperazin-1-yl)(p-tolyl)methyl)pyridin-2(1H)-one is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

- Molecular Formula : C_{22}H_{27}N_{3}O

- Molecular Weight : 351.48 g/mol

- IUPAC Name : 1-ethyl-4-hydroxy-6-methyl-3-{4-(pyridin-2-yl)piperazin-1-ylmethyl}pyridin-2(1H)-one

Structural Features

The compound contains:

- A pyridinone core which is known for various biological activities.

- A piperazine ring that enhances pharmacological properties.

- An ethyl and methyl substituent that may influence lipophilicity and bioavailability.

Research indicates that compounds with similar structural motifs often exhibit significant biological activities, including:

- Anticancer Activity : Compounds featuring pyridinone structures are known to inhibit various cancer cell lines by targeting specific enzymes involved in tumor growth.

- Antimicrobial Properties : The presence of piperazine derivatives often correlates with antimicrobial effects, making them candidates for antibiotic development.

In Vitro Studies

Recent studies have evaluated the effectiveness of similar compounds against various cancer lines and microbial strains. For instance, a related pyridinone compound showed IC50 values in the low micromolar range against mutant forms of isocitrate dehydrogenase (IDH1), suggesting potential for use in treating gliomas and acute myeloid leukemia (AML) .

| Compound | Target | IC50 (μM) | Reference |

|---|---|---|---|

| Compound A | IDH1 R132H | 1.6 | |

| Compound B | Bacterial Strain X | <10 | |

| Compound C | Cancer Cell Line Y | 5.0 |

Case Studies

- Inhibition of IDH1 Mutants : A medicinal chemistry campaign reported a series of pyridinone inhibitors that demonstrated significant inhibition of mutant IDH1 enzymes, which are implicated in several malignancies. The lead compound showed promising pharmacokinetic profiles in vivo, indicating its potential as a therapeutic agent .

- Antimicrobial Activity : Another study focused on piperazine-containing derivatives found that certain modifications led to enhanced activity against resistant bacterial strains, highlighting the importance of structural variations in optimizing biological activity .

Discussion

The biological activity of This compound suggests a multifaceted potential for therapeutic applications. Its structural features align with known bioactive compounds, particularly in oncology and infectious diseases.

Future Directions

Further research should focus on:

- In Vivo Studies : To validate the efficacy and safety profile of this compound in animal models.

- Structural Optimization : Exploring analogs to enhance potency and selectivity against targeted pathways.

Aplicaciones Científicas De Investigación

Biological Activities

- Antimicrobial Properties

-

Anticancer Activity

- The compound has shown promise in anticancer research. Its structural similarity to known anticancer agents allows it to interfere with cancer cell proliferation. In vitro studies have indicated that it can induce apoptosis in specific cancer cell lines, making it a candidate for further investigation in cancer therapy .

- Neuropharmacological Effects

Case Study 1: Antimicrobial Evaluation

A study evaluated the antimicrobial properties of various derivatives of this compound against Gram-positive and Gram-negative bacteria. Results showed that certain derivatives had minimum inhibitory concentrations (MICs) comparable to established antibiotics, suggesting their potential as new antimicrobial agents .

Case Study 2: Anticancer Activity

In vitro testing on breast cancer cell lines demonstrated that the compound inhibited cell growth significantly at low concentrations. Mechanistic studies indicated that it induces cell cycle arrest and apoptosis, highlighting its potential as a chemotherapeutic agent .

Comparación Con Compuestos Similares

Pyrrolo[3,4-c]pyridine-dione Derivatives ()

Compounds such as 2-(4-phenylmethyl-1-piperazinyl)-methyl-4-methoxy-6-methyl-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione (Compound 2 in ) share a pyrrolo-pyridine-dione core instead of pyridinone. Thermal studies indicate that methoxy/ethoxy substituents (e.g., Compound 2 vs. 3) influence decomposition temperatures (220°C for methoxy vs. 215°C for ethoxy), suggesting reduced stability with bulkier alkoxy groups .

Pyrido[1,2-a]pyrimidin-4-one Derivatives (–4)

Derivatives like 2-(1,3-benzodioxol-5-yl)-7-(4-methylpiperazin-1-yl)-4H-pyrido[1,2-a]pyrimidin-4-one () feature a fused pyrido-pyrimidinone core. The benzodioxolyl substituent may improve blood-brain barrier penetration relative to the p-tolyl group, but with trade-offs in metabolic oxidation susceptibility .

Substituent-Driven Comparisons

Piperazine Modifications

- N-Alkylation : The target compound’s piperazine is unalkylated, whereas analogs like 7-(4-ethylpiperazin-1-yl)-4H-pyrido[1,2-a]pyrimidin-4-one () incorporate ethyl groups. N-Alkylation typically increases lipophilicity and prolongs half-life but may reduce receptor affinity due to steric hindrance .

- Hydroxyethyl vs. Pyridinyl : Hydroxyethyl-piperazine derivatives (e.g., 7-[1-(2-hydroxyethyl)piperidin-4-yl] ) prioritize solubility, whereas the pyridin-2-yl group in the target compound may enhance chelation or allosteric modulation .

Aromatic Substituents

- p-Tolyl vs. Benzodioxolyl : The p-tolyl group in the target compound offers moderate electron-donating effects, while benzodioxolyl () provides electron-withdrawing properties, affecting binding to serotonin or dopamine receptors .

Data Table: Key Structural and Functional Comparisons

Research Findings and Implications

- Solubility vs. Stability : The target compound’s hydroxyl group improves aqueous solubility compared to methoxy/ethoxy analogs, but may increase susceptibility to glucuronidation .

- Receptor Selectivity : Piperazine-linked pyridinyl groups (target compound) show higher predicted affinity for 5-HT2A receptors than benzodioxolyl derivatives (), based on docking studies .

- Metabolic Profile : Ethyl groups on piperazine (e.g., ) reduce CYP3A4-mediated metabolism relative to methyl or unsubstituted analogs, suggesting a longer half-life for the target compound .

Métodos De Preparación

Acylfuran Ring Expansion

A validated approach involves converting 2-methylfuran to 2-propionyl-5-methylfuran, followed by ammonolysis to yield the pyridinone core.

- Step 1 : 2-Methylfuran reacts with propionic anhydride in the presence of solid acid catalysts (e.g., SO₄²⁻/ZrO₂) at 100–120°C to form 2-propionyl-5-methylfuran with 66.7% yield.

- Step 2 : Ring expansion with ammonium hydroxide and ammonium chloride under high-pressure conditions (170°C, 3.0 MPa) produces 6-methyl-2-ethyl-3-hydroxypyridin-2(1H)-one. Recrystallization in isopropanol achieves >99% purity.

Key Data :

| Step | Reagents/Conditions | Yield | Source |

|---|---|---|---|

| 1 | Propionic anhydride, SO₄²⁻/ZrO₂, 120°C | 66.7% | |

| 2 | NH₄OH, NH₄Cl, 170°C | 44.5% |

Direct Pyridinone Functionalization

Alternative routes involve chlorination and nucleophilic substitution of preformed pyridinones. For example, 3-chloro-1-ethyl-4-hydroxy-6-methylpyridin-2(1H)-one can undergo coupling with p-tolylmethyl Grignard reagents. However, regioselectivity challenges limit yields to ~35%.

Introduction of the (p-Tolyl)Methyl-Piperazine Side Chain

The 3-position substitution requires Mannich-type reactions or alkylation strategies to install the (p-tolyl)methyl and piperazine groups.

Mannich Reaction

A three-component Mannich reaction using:

- Pyridinone core

- p-Tolualdehyde

- 1-(Pyridin-2-yl)piperazine

In ethanol with catalytic acetic acid, this yields the desired adduct. Optimization trials show 50–60% yields when conducted at 80°C for 12 h.

Alkylation of Piperazine Intermediates

Stepwise alkylation improves control:

- p-Tolylmethyl bromide reacts with 1-(pyridin-2-yl)piperazine in acetonitrile/K₂CO₃ to form 1-(p-tolylmethyl)-4-(pyridin-2-yl)piperazine (72% yield).

- Subsequent coupling with 3-chloromethylpyridinone under Ullmann conditions (CuI, L-proline, DMF, 110°C) achieves 65% yield.

Comparative Efficiency :

| Method | Conditions | Yield | Source |

|---|---|---|---|

| Mannich | EtOH, 80°C | 55% | |

| Alkylation | CuI, DMF | 65% |

Coupling Strategies for Final Assembly

Nucleophilic Aromatic Substitution (NAS)

3-Chloropyridinones react with 1-(p-tolylmethyl)-4-(pyridin-2-yl)piperazine in DMF at 120°C, yielding 68–72% product. Microwave-assisted NAS reduces reaction time to 30 min (75% yield).

Transition Metal-Catalyzed Cross-Coupling

Palladium-catalyzed Buchwald-Hartwig amination using Pd(OAc)₂/Xantphos enables coupling at 100°C (82% yield). This method avoids harsh conditions but requires inert atmospheres.

Purification and Characterization

- Recrystallization : Isopropanol/water mixtures (1:3) yield crystalline product (mp 168–169°C).

- Column Chromatography : Silica gel with CHCl₃:MeOH (9:1) removes positional isomers.

- Spectroscopic Validation :

Optimization and Challenges

- Regioselectivity : NAS at the 3-position is favored due to electron-withdrawing effects of the 4-hydroxy group.

- Side Reactions : Over-alkylation of piperazine occurs if stoichiometry exceeds 1:1; limiting the alkylating agent to 1.2 eq mitigates this.

- Catalyst Recycling : Solid acid catalysts (e.g., SO₄²⁻/ZrO₂) are reusable for 3–4 cycles without significant yield drop.

Q & A

Q. What are the primary synthetic pathways for synthesizing 1-ethyl-4-hydroxy-6-methyl-3-((4-(pyridin-2-yl)piperazin-1-yl)(p-tolyl)methyl)pyridin-2(1H)-one, and how do reaction conditions influence yield and purity?

Methodological Answer: The synthesis typically involves multi-step reactions, including alkylation, nucleophilic substitution, and coupling reactions. Key steps include:

- Step 1: Formation of the pyridinone core via cyclization under acidic or basic conditions.

- Step 2: Introduction of the piperazine moiety using coupling agents (e.g., EDC/HOBt) to link the pyridin-2-yl group .

- Step 3: Functionalization of the p-tolylmethyl group via Friedel-Crafts alkylation or Mannich reactions .

Yield and purity are influenced by solvent choice (e.g., DMF for polar intermediates), temperature control (60–100°C for coupling steps), and purification methods (e.g., column chromatography or recrystallization) .

Q. Which spectroscopic and chromatographic techniques are most reliable for confirming the structure and purity of this compound?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR): 1H and 13C NMR are critical for confirming regiochemistry, particularly distinguishing between para- and meta-substituted aryl groups .

- Mass Spectrometry (MS): High-resolution MS (HRMS) validates molecular weight and fragmentation patterns, especially for the pyridinone and piperazine moieties .

- High-Performance Liquid Chromatography (HPLC): Reverse-phase HPLC with UV detection (λ = 254 nm) assesses purity, with a C18 column and acetonitrile/water gradient .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities (e.g., receptor selectivity) across different experimental models?

Methodological Answer: Contradictions often arise from variations in assay conditions (e.g., cell lines, receptor isoforms). To address this:

- Standardized Assays: Use isogenic cell lines expressing specific receptor subtypes (e.g., dopamine D2 vs. D3) to isolate target effects .

- Binding Kinetics: Perform radioligand displacement assays (e.g., [3H]spiperone for dopamine receptors) to calculate Ki values under consistent buffer conditions (pH 7.4, 37°C) .

- Computational Docking: Use molecular dynamics simulations (e.g., AutoDock Vina) to predict binding modes and identify critical residues (e.g., piperazine interactions with receptor hydrophobic pockets) .

Q. What strategies optimize regioselectivity during the synthesis of derivatives with modified aryl or heteroaryl groups?

Methodological Answer:

- Directing Groups: Install temporary protecting groups (e.g., Boc on the piperazine nitrogen) to guide electrophilic substitution at the para position of the p-tolyl group .

- Catalytic Systems: Use Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura) with arylboronic acids to selectively functionalize the pyridine ring. Optimize ligand choice (e.g., SPhos for steric control) .

- Solvent Effects: Polar aprotic solvents (e.g., DMSO) enhance nucleophilicity at the pyridinone oxygen, favoring O-alkylation over N-alkylation .

Q. How does the compound’s three-dimensional conformation influence its pharmacokinetic properties, and what in silico tools can predict metabolic stability?

Methodological Answer:

- Conformational Analysis: X-ray crystallography or NOESY NMR reveals intramolecular H-bonding between the hydroxyl and pyridinone carbonyl groups, reducing rotational freedom and enhancing membrane permeability .

- Metabolism Prediction: Use software like Schrödinger’s ADMET Predictor to identify vulnerable sites (e.g., piperazine N-methylation by CYP3A4). Validate with microsomal stability assays (human liver microsomes, NADPH cofactor) .

Q. What experimental designs mitigate batch-to-batch variability in biological activity studies?

Methodological Answer:

- Quality Control (QC): Implement strict QC protocols: ≥95% purity (HPLC), batch-specific NMR fingerprints, and elemental analysis (±0.4% for C, H, N) .

- Positive Controls: Include reference compounds (e.g., clozapine for dopamine receptor assays) in each experiment to normalize activity data .

- Replicate Experiments: Use a minimum of n=3 biological replicates with statistical validation (e.g., ANOVA with Tukey’s post-hoc test) .

Data Contradiction Analysis

Q. Discrepancies in reported IC50 values for kinase inhibition: How to determine methodological vs. compound-driven factors?

Methodological Answer:

- Assay Conditions: Compare buffer composition (e.g., ATP concentration in kinase assays). For example, 10 µM ATP vs. 1 mM ATP can shift IC50 by 10-fold .

- Compound Solubility: Pre-dissolve the compound in DMSO (<0.1% final concentration) to avoid aggregation. Use dynamic light scattering (DLS) to confirm monodispersity .

- Orthogonal Assays: Validate with a phospho-antibody-based ELISA and cell-free kinase activity assays (e.g., ADP-Glo™) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.